molecular formula C24H36N4O16 B12649487 Corynetoxin CAS No. 82196-90-5

Corynetoxin

Cat. No.: B12649487
CAS No.: 82196-90-5
M. Wt: 636.6 g/mol
InChI Key: WQLKWNVBCAMBSA-QTONSFHWSA-N
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Chemical Reactions Analysis

Corynetoxins undergo various chemical reactions, including:

    Oxidation: Corynetoxins can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within corynetoxins, altering their biological activity.

    Substitution: Substitution reactions can occur at specific sites within the corynetoxin molecule, leading to the formation of new compounds with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions include modified corynetoxins with altered biological activities.

Scientific Research Applications

Corynetoxins have several scientific research applications:

Mechanism of Action

Corynetoxins exert their effects by inhibiting protein glycosylation, a critical process in the synthesis of glycoproteins. The mechanism involves the inhibition of the enzyme UDP-N-acetylglucosamine-1-phosphate transferase (MraY), which is essential for the formation of lipid-linked oligosaccharides . This inhibition disrupts the synthesis of glycoproteins, leading to cellular dysfunction and toxicity.

Comparison with Similar Compounds

Corynetoxins are similar to other tunicamycin-like antibiotics, such as tunicamycin, streptovirudin, and MM 19290 . corynetoxins are unique in their association with Rathayibacter toxicus and their specific role in annual ryegrass toxicity. Unlike other tunicamycin-like compounds, corynetoxins are primarily studied in the context of agricultural and veterinary sciences.

Similar Compounds

  • Tunicamycin
  • Streptovirudin
  • MM 19290

Corynetoxins stand out due to their specific biological origin and their unique role in causing annual ryegrass toxicity .

Properties

CAS No.

82196-90-5

Molecular Formula

C24H36N4O16

Molecular Weight

636.6 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4R,5R)-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-3-formamido-4,5-dihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C24H36N4O16/c1-7(31)26-13-17(37)15(35)10(5-29)42-23(13)44-22-12(25-6-30)16(36)14(34)9(41-22)4-8(32)20-18(38)19(39)21(43-20)28-3-2-11(33)27-24(28)40/h2-3,6,8-10,12-23,29,32,34-39H,4-5H2,1H3,(H,25,30)(H,26,31)(H,27,33,40)/t8?,9?,10-,12-,13-,14+,15-,16-,17-,18+,19-,20-,21-,22+,23-/m1/s1

InChI Key

WQLKWNVBCAMBSA-QTONSFHWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@H](C(O2)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O)NC=O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O)NC=O)CO)O)O

Origin of Product

United States

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